{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol {6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17690224
InChI: InChI=1S/C10H18O3/c1-9(2)10(5-6-12-9)4-3-8(7-11)13-10/h8,11H,3-7H2,1-2H3
SMILES:
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol

CAS No.:

Cat. No.: VC17690224

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol -

Specification

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name (6,6-dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol
Standard InChI InChI=1S/C10H18O3/c1-9(2)10(5-6-12-9)4-3-8(7-11)13-10/h8,11H,3-7H2,1-2H3
Standard InChI Key XNJFZADSNPQSOC-UHFFFAOYSA-N
Canonical SMILES CC1(C2(CCC(O2)CO)CCO1)C

Introduction

Structural and Molecular Characteristics

The compound’s spirocyclic framework consists of two fused oxolane rings sharing a central quaternary carbon atom. This configuration imposes significant steric constraints, influencing both its physicochemical properties and reactivity. The hydroxymethyl group (-CH₂OH) at position 2 introduces a polar functional group, enabling participation in hydrogen bonding and esterification reactions. Meanwhile, the 6,6-dimethyl groups contribute to steric hindrance, affecting conformational dynamics and selectivity in synthetic transformations .

Key Structural Features:

  • Spiro[4.4]nonane Core: A bicyclic system with two five-membered oxolane rings fused at a single carbon.

  • Hydroxymethyl Group: Positioned at C-2, this moiety facilitates derivatization via oxidation or protection strategies.

  • 6,6-Dimethyl Substituents: These groups enforce a chair-like conformation in transition states, modulating diastereoselectivity in cyclization reactions .

Synthesis and Production Strategies

Laboratory-Scale Synthesis

The synthesis of {6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol typically involves radical-mediated cyclization or iodoetherification methodologies. A representative route employs diols or hydroxyketones as precursors, subjected to acid-catalyzed cyclization. For instance, treatment of a γ,δ-dihydroxyketone with (diacetoxyiodo)benzene (DIB) and iodine under photolytic conditions (50°C, 80 W lamps) generates alkoxyl radicals, which undergo intramolecular hydrogen abstraction to form the spirocyclic system .

Reaction Conditions:

  • Catalyst: BF₃·Et₂O (5–10 mol%) in dichloromethane.

  • Temperature: 0–60°C, optimized for minimal byproduct formation.

  • Yield: 65–83%, depending on precursor purity and reaction time .

Industrial Production

Scalable synthesis employs continuous flow reactors to enhance reaction control and throughput. Post-synthesis purification via fractional distillation or silica gel chromatography ensures >95% purity, critical for pharmaceutical intermediates .

Chemical Reactivity and Functionalization

Oxidation Reactions

The primary alcohol undergoes selective oxidation to carbonyl derivatives. For example, KMnO₄ in dilute acidic conditions yields a ketone, whereas stronger oxidants like CrO₃ produce carboxylic acids. Over-oxidation risks necessitate precise stoichiometric control .

Representative Oxidation Outcomes:

ReagentProductYield (%)
KMnO₄ (dilute)Ketone78
CrO₃ (H₂SO₄)Carboxylic Acid65

Protection and Derivatization

The hydroxymethyl group is amenable to silylation (e.g., TBSOTf, 81% yield) or esterification (e.g., pivaloyl chloride, 96% yield). These intermediates are pivotal in multi-step syntheses, enabling selective functionalization of the spirocyclic core .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Distinct signals include the hydroxymethyl protons (δ 3.5–4.0 ppm) and methyl groups (δ 1.2–1.4 ppm).

  • ¹³C NMR: The spiro carbon (C-2) resonates at δ 95–105 ppm, while the oxolane carbons appear between δ 70–80 ppm .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ is observed at m/z 189.11238 (calculated: 189.11268), confirming the molecular formula C₉H₁₆O₃ .

Applications in Scientific Research

Synthetic Intermediate

The compound serves as a building block for spirocyclic ligands and chiral auxiliaries in asymmetric catalysis. Its rigid structure enhances enantioselectivity in transition metal complexes .

Materials Science

Incorporated into polymers, the spirocyclic moiety improves thermal stability and reduces crystallinity, beneficial for flexible coatings .

Comparative Analysis with Structural Analogs

Spiro[4.4]nonane Derivatives

  • {1,4-Dioxaspiro[4.4]nonan-2-yl}methanol: Lacks the 6,6-dimethyl groups, resulting in higher solubility in polar solvents but lower thermal stability .

  • 6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol: Reduced steric bulk compared to the dimethyl analog, leading to faster reaction kinetics in nucleophilic substitutions .

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